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Compound of Interest

3-(3-Hydroxypropyl)-2-
Compound Name:

oxazolidinone Acetate
CAS No.: 87010-30-8
Cat. No.: B125151

Get Quote

Executive Summary & Compound Profile

CAS 87010-30-8, chemically known as 3-[3-(Acetyloxy)propyl]-2-oxazolidinone, serves as a
pivotal precursor in the synthesis of Ifosfamide and its analogs. In drug development and
quality control (QC), monitoring this compound is essential to ensure the purity of the final
pharmaceutical ingredient (API).

Unlike the final drug Ifosfamide, CAS 87010-30-8 lacks phosphorus and chlorine atoms,
resulting in a distinct isotopic signature and fragmentation pathway. This guide provides a
mechanistic breakdown of its MS behavior to facilitate its detection and differentiation from the
API and other impurities.

Chemical Identity Table
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Feature Details

CAS Number 87010-30-8

Chemical Name 3-[3-(Acetyloxy)propyl]-2-oxazolidinone

Synonyms 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate
C

Molecular Formula H
NO

Molecular Weight 187.19 g/mol

Role Synthetic Intermediate / Process Impurity

) Oxazolidin-2-one ring, Acetate ester, Propyl
Key Structural Motifs ik
inker

Mass Spectrometry Fragmentation Analysis

The fragmentation of CAS 87010-30-8 under Electrospray lonization (ESI) in positive mode
([M+H]

) is driven by the stability of the oxazolidinone ring and the lability of the acetate ester group.

Primary lonization

o Precursor lon: The molecule readily protonates at the carbonyl oxygen of the acetate or the
carbamate moiety, yielding a precursor ion at m/z 188.2 ([M+H]

Mechanistic Fragmentation Pathway

The collision-induced dissociation (CID) of the parent ion (m/z 188) typically follows two
competing pathways:
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¢ Neutral Loss of Acetic Acid (Dominant): The most abundant product ion arises from the
cleavage of the ester bond, expelling neutral acetic acid (60 Da). This yields the stable cation
at m/z 128.

* Ring Degradation: Subsequent fragmentation of the m/z 128 ion involves the loss of CO

(44 Da) from the oxazolidinone ring, a characteristic cleavage for cyclic carbamates,
resulting in a fragment at m/z 84.

Fragmentation Pathway Diagram

The following diagram illustrates the proposed fragmentation logic, correlating precursor ions to
their respective product ions.

Precursor lon
[M+H]+ = 188.2

(Protonated Acetate)

Ester Cleavage \\\

Product lon A
[M+H - AcOH]+ Neutral Loss
m/z = 128.1 Acetic Acid (60 Da)
(3-propyl-2-oxazolidinone cation)

\
Ring Contraction ‘|

Product lon B
[Product A - CO2]+ Neutral Loss
m/z = 84.1 CO2 (44 Da)
(Pyrrolidine-like cyclic amine)

Click to download full resolution via product page

Caption: Proposed ESI+ MS/MS fragmentation pathway for CAS 87010-30-8 showing
sequential neutral losses of acetic acid and carbon dioxide.
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Comparative Analysis: CAS 87010-30-8 vs.
Alternatives

Differentiation between the intermediate (CAS 87010-30-8) and the final drug (Ifosfamide) is
critical in impurity profiling. The absence of chlorine in the intermediate provides a definitive
isotopic filter.

Spectral Comparison Table

CAS 87010-30-8 . Cyclophosphamide
Parameter . Ifosfamide (API)

(Intermediate) (Isomer)
Precursor lon (ESI+) m/z 188.2 m/z 261.1 m/z 261.1

M, M+2, M+4 (9:6:1
M, M+2, M+4 (9:6:1

Isotope Pattern M+1 only (No CI/Br) ratio due to 2 Cl fio)
ratio
atoms)
m/z 140
m/z 128 (Loss of m/z 154 )
Base Peak Fragment ) (Phosphoramide
AcOH) (Dechloroethylation)
cleavage)
m/z 84 (Loss of CO m/z 92 (Aziridine
Secondary Fragment ) m/z 106
) formation)
Loss of 36 Da (HCI) or
63 Da (C
) ) Loss of 60 Da (Acetic Retro-Michael
Diagnostic Feature i i
Acid) H reaction
Cl)

Differentiation Strategy

« |sotope Filtering: Ifosfamide and Cyclophosphamide exhibit a distinct "chlorine cluster”
pattern. CAS 87010-30-8 shows a "clean” mono-isotopic peak (M+H only).

» Neutral Loss Scanning: Set the mass spectrometer to scan for a neutral loss of 60 Da to
selectively detect the acetate intermediate, whereas the API will not exhibit this loss.
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Experimental Protocol: Impurity Profiling

This self-validating protocol ensures reproducible detection of CAS 87010-30-8 in the presence
of Ifosfamide.

Sample Preparation

e Stock Solution: Dissolve 1 mg of CAS 87010-30-8 in 1 mL Acetonitrile (ACN) to create a 1
mg/mL stock.

e Working Standard: Dilute stock to 1 pg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

o Matrix Spike: For validation, spike the working standard into a 1 mg/mL Ifosfamide solution to
simulate an impurity scenario.

LC-MS/MS Conditions

e Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 pum).
» Mobile Phase A: Water + 0.1% Formic Acid.
» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
» Gradient: 5% B to 95% B over 5 minutes.
e Flow Rate: 0.4 mL/min.
e MS Source: ESI Positive Mode.
o MRM Transitions (Quantification):
o Quantifier: 188.2 - 128.1 (CE: 15 eV)

o Qualifier: 188.2 — 84.1 (CE: 25 eV)

Workflow Diagram

Sample Prep LC Separation ESI (+) Source Isotope Filter MRM Detection

(ACN/H20 + 0.1% FA) (C18 Column) (m/z 188.2) (Exclude ClI patterns) (188->128, 188->84)
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Caption: Analytical workflow for the specific detection of CAS 87010-30-8 in complex mixtures.
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» To cite this document: BenchChem. [Comparative Guide: Mass Spectrometry Fragmentation
of CAS 87010-30-8 (Ifosfamide Intermediate)]. BenchChem, [2026]. [Online PDF]. Available
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spectrometry-fragmentation-of-cas-87010-30-8-ifosfamide-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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